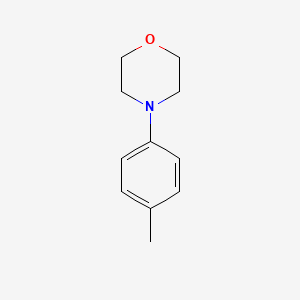

4-(p-Tolyl)morpholine

カタログ番号 B1270357

分子量: 177.24 g/mol

InChIキー: OLAFVASCPJETBP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with sodium tert-butoxide (56.9 mg, 0.592 mmol, 1.5 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (3.62 mg, 0.00395 mmol, 0.01 equivalents), phosphine ligand (0.00869 mmol, 0.022 equivalents) and dioxane (0.79 mL). To the slurry was added 4-chlorotoluene (47 μL, 0.395 mmol, 1 equivalents) and morpholine (42 μL, 0.474 mmol, 1.2 equivalents). The vial was sealed with a crimp top and stirred at 100° C. After 14 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. To assay the crude reaction, an aliquot (7 μL) was taken and diluted in acetonitrile (1.5 mL), then injected onto an HPLC instrument. For isolation purposes, the reaction solution was worked up by diluting with CH2Cl2 (2 mL) and filtering into a round-bottom flask. The vial was rinsed with CH2Cl2 (5 mL), followed by washing of the filter cake with CH2Cl2 (2 mL). The volatiles were removed on a rotary evaporator and the crude concentrate was purified by silica gel column chromatography (25 g silica gel, 85:15 heptane:ethyl acetate). The purified product was isolated as a beige solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.10 (d, J=8.2 Hz, 1H), 6.88-6.81 (m, 2H), 3.87 (dd, J=5.7, 3.9 Hz, 4H), 3.15-3.09 (m, 4H), 2.29 (s, 3H).

Name

Identifiers

|

REACTION_CXSMILES

|

CC(C)([O-])C.[Na+].P.Cl[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C(#N)C.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[C:12]1([CH3:15])[CH:13]=[CH:14][C:9]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[CH:10][CH:11]=1 |f:0.1,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

56.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

|

Name

|

|

|

Quantity

|

0.00869 mmol

|

|

Type

|

reactant

|

|

Smiles

|

P

|

|

Name

|

|

|

Quantity

|

3.62 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

0.79 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

47 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

42 μL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 100° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was sealed with a crimp top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vial was removed from the heating block

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering into a round-bottom flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The vial was rinsed with CH2Cl2 (5 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing of the filter cake with CH2Cl2 (2 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed on a rotary evaporator

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the crude concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by silica gel column chromatography (25 g silica gel, 85:15 heptane:ethyl acetate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The purified product was isolated as a beige solid

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |